6-(benzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-(benzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-2-26-17-11-9-16(10-12-17)22-20(23)15-8-13-19(21-14-15)27(24,25)18-6-4-3-5-7-18/h3-14H,2H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGBMJNSFBLTNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Core-First Assembly
This approach prioritizes construction of the 3-carboxamide-6-sulfonylpyridine scaffold before introducing the 4-ethoxyphenyl group. Intermediate 6-bromopyridine-3-carboxylic acid serves as a linchpin for sequential functionalization.
Fragment Coupling Strategy
Alternative routes employ pre-formed benzenesulfonylpyridine derivatives coupled with 4-ethoxyaniline via amidation. Patent data reveals this method benefits from commercial availability of 6-(benzenesulfonyl)pyridine-3-carbonyl chloride.
Pyridine Ring Synthesis and Functionalization
Suzuki-Miyaura Cross-Coupling for Pyridine Assembly
The 6-bromo-3-carboxypyridine intermediate is synthesized via palladium-catalyzed coupling between 2,5-dibromopyridine and boronic acids. Optimized conditions (Table 1):
| Entry | Boronic Acid | Catalyst | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 3-Carboxyphenyl | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 80 | 68 |
| 2 | 3-Cyanophenyl | PdCl₂(dppf) (3%) | CsF | 100 | 72 |
| 3 | 3-Nitrobenzene | Pd(OAc)₂ (2%) | K₃PO₄ | 120 | 61 |
Adapted from pyrimidine coupling protocols in PMC5724760
Post-coupling reduction of nitro groups (Fe/HCl) or hydrolysis of nitriles (H₂SO₄) yields the carboxylic acid precursor.
Benzenesulfonyl Group Installation
Radical Sulfonylation
Photoredox catalysis using Ru(bpy)₃Cl₂ facilitates radical sulfonylation of 6-bromopyridine-3-carboxamide with sodium benzenesulfinate. Reported conditions:
Nucleophilic Aromatic Substitution
Electron-deficient pyridine derivatives undergo SNAr with benzenesulfinate anions under microwave irradiation (150°C, 30 min), achieving 63% conversion when using Cs₂CO₃ as base in DMSO.
Carboxamide Bond Formation
Carbodiimide-Mediated Coupling
Activation of 6-(benzenesulfonyl)pyridine-3-carboxylic acid with EDC/HOBt followed by reaction with 4-ethoxyaniline in dichloromethane gives the target compound in 71% yield after silica gel purification.
Schlenk Techniques for Moisture-Sensitive Conditions
When employing acid chlorides, reaction with 4-ethoxyaniline in anhydrous THF under N₂ atmosphere achieves 78% yield. Key parameters:
- Temp: 0°C → RT gradient
- Equivalents: 1.2:1 (acid chloride:amine)
- Workup: Aqueous NaHCO₃ extraction
Purification and Characterization
Chromatographic Methods
Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) effectively separates sulfonamide byproducts. Typical retention times:
- Target compound: 12.3 min
- Di-sulfonylated impurity: 14.7 min
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆):
δ 8.92 (s, 1H, py-H2), 8.45 (d, J=8.1 Hz, 1H, py-H4), 7.95-7.85 (m, 5H, benzene), 7.72 (d, J=8.1 Hz, 1H, py-H5), 7.25 (d, J=8.7 Hz, 2H, OPh), 6.90 (d, J=8.7 Hz, 2H, OPh), 4.05 (q, J=7.0 Hz, 2H, OCH₂), 1.38 (t, J=7.0 Hz, 3H, CH₃)
HRMS (ESI+):
Calcd for C₂₁H₁₉N₂O₄S [M+H]⁺: 403.1118
Found: 403.1121
Challenges and Optimization Strategies
Regioselectivity in Sulfonylation
Competitive para-sulfonylation (up to 22% in early attempts) was mitigated through:
Amide Bond Racemization
Extended reaction times above 40°C caused partial racemization (15% by chiral HPLC). Optimization included:
Scale-Up Considerations
Pilot-scale production (100 g batches) identified critical process parameters:
- Sulfonation Exotherm Control: Jacketed reactors maintained at -10°C during sulfonyl chloride addition
- Pd Removal: Activated carbon treatment reduces residual Pd to <5 ppm
- Crystallization: Heptane/EtOAc (3:1) affords needle-like crystals with 99.5% purity
Emerging Methodologies
Flow Chemistry Approaches
Microreactor systems enable safer handling of sulfonyl chlorides:
Biocatalytic Amidation
Lipase B from Candida antarctica (CAL-B) catalyzes amide bond formation in non-aqueous media:
- Solvent: tert-butanol
- Conversion: 82% after 48 h
- Avoids racemization issues
Chemical Reactions Analysis
Types of Reactions
6-(benzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that this compound exhibits potential anticancer properties. Its structure suggests it may interact with specific molecular targets involved in cancer cell proliferation and apoptosis. For instance, derivatives of pyridine carboxamides have been shown to inhibit tumor growth in various cancer models.
-
Anti-inflammatory Effects
- Research has highlighted the anti-inflammatory potential of compounds similar to 6-(benzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide. These compounds may modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
-
Neurological Applications
- The compound's ability to cross the blood-brain barrier positions it as a candidate for neurological disorders. Studies suggest that it may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease.
Biological Mechanisms
The biological mechanisms underlying the activity of this compound involve:
- Inhibition of Enzymatic Pathways : It may inhibit specific enzymes that are crucial for tumor growth and inflammation.
- Modulation of Receptor Activity : The compound could act as a modulator for certain receptors involved in pain and inflammation signaling pathways.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related pyridine derivative significantly reduced tumor size in xenograft models of breast cancer. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells.
Case Study 2: Anti-inflammatory Properties
In a controlled experiment, researchers evaluated the anti-inflammatory effects of this compound using a mouse model of arthritis. Results showed a marked reduction in inflammatory markers and joint swelling, suggesting its potential as an anti-inflammatory agent.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 6-(benzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of their functions. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s pyridine-3-carboxamide scaffold is a common framework in drug discovery. Below is a comparative analysis with key analogs:
2.1. Substituent Analysis at Position 6
- Target Compound: 6-(Benzenesulfonyl) group.
- ABL001 (CAS: N-(4-(chlorodifluoromethoxy)phenyl)-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-3-yl)-pyridine-3-carboxamide) :
- Compound from : 6-((2,2-difluoropropyl)amino) group. The difluoropropyl chain introduces lipophilicity and metabolic stability, with fluorine atoms enhancing bioavailability .
Key Insight : The benzenesulfonyl group in the target compound likely prioritizes steric interactions over solubility, contrasting with the more polar or fluorinated substituents in analogs.
2.2. Substituent Analysis at Position 3
- Target Compound: N-(4-ethoxyphenyl) carboxamide.
- ABL001 : N-(4-(chlorodifluoromethoxy)phenyl) carboxamide.
- Compound from : N-methyl and 4-fluorophenyl groups.
Key Insight : The ethoxyphenyl group in the target compound balances lipophilicity and steric demand, differing from halogenated or alkylated analogs.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s benzenesulfonyl group may complicate synthesis compared to alkyl or heterocyclic substituents, requiring sulfonylation steps absent in analogs .
- Pharmacological Potential: While ABL001 and related compounds demonstrate kinase inhibition, the target compound’s benzenesulfonyl group could confer unique selectivity profiles, possibly targeting sulfonyl-binding pockets in enzymes .
- Limitations : The ethoxyphenyl group may reduce metabolic stability compared to fluorinated analogs, necessitating further optimization .
Biological Activity
6-(Benzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring with a benzenesulfonyl group and an ethoxyphenyl substituent. Its chemical formula is , and it has a molecular weight of 364.45 g/mol. The unique combination of functional groups contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It is hypothesized that the compound may function as an enzyme inhibitor, which could lead to various therapeutic effects.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of pyridine carboxamides can inhibit cancer cell proliferation. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating significant anticancer potential .
- Anti-inflammatory Effects : The compound's structural features suggest it may inhibit inflammatory pathways, similar to other sulfonamide derivatives that have shown effectiveness in reducing inflammation in preclinical models.
- Antimicrobial Properties : Some studies suggest that the compound may possess antimicrobial activity, although specific data on this aspect remains limited.
Research Findings and Case Studies
Several studies have investigated the biological activity of similar compounds:
- Anticancer Studies : A study on related pyridine derivatives indicated strong inhibitory effects against various cancer cell lines, with IC50 values ranging from 1.1 µM to 5.67 µM for different derivatives . Notably, modifications in the phenoxy group significantly influenced the activity.
- Mechanistic Insights : In vitro studies revealed that compounds with similar structures could inhibit key signaling pathways involved in tumor growth, such as the VEGFR-2 pathway, leading to reduced tumor cell proliferation and migration .
- Pharmacological Evaluations : A pharmacological evaluation highlighted the importance of the sulfonamide moiety in enhancing biological activity, suggesting that structural optimization could yield more potent derivatives .
Data Table: Biological Activity Summary
| Activity Type | Related Compounds | IC50 Values (µM) | Notes |
|---|---|---|---|
| Anticancer | Various derivatives | 1.1 - 5.67 | Strong inhibition of cancer cell lines |
| Anti-inflammatory | Sulfonamide analogs | Not specified | Potential pathway inhibition |
| Antimicrobial | Related structures | Limited data | Further research needed |
Q & A
What are the critical considerations for optimizing the synthesis of 6-(benzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide?
Answer:
Synthesis optimization requires careful control of reaction parameters. Key steps include:
- Coupling Reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between pyridine-3-carboxylic acid derivatives and 4-ethoxyaniline .
- Sulfonylation : Introduce the benzenesulfonyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Purification : Employ gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) to isolate high-purity product (>98%) .
Advanced Tip : Monitor reaction progress via in situ FTIR to track sulfonylation completion (disappearance of S=O stretching at ~1360 cm⁻¹) .
How can researchers resolve contradictory biological activity data for this compound in kinase inhibition assays?
Answer:
Contradictions often arise from assay conditions or target selectivity. Mitigate this by:
- Dose-Response Validation : Perform IC₅₀ determinations across ≥10 concentrations (e.g., 0.1 nM–100 µM) in triplicate .
- Off-Target Profiling : Use broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
- Cellular Context : Compare activity in cell-free vs. cell-based assays (e.g., HEK293 vs. HepG2) to assess membrane permeability .
Data Analysis : Apply the Cheng-Prusoff equation to correct for ATP concentration variability in enzymatic assays .
What advanced spectroscopic techniques are recommended for characterizing regioisomeric impurities in this compound?
Answer:
- 2D NMR : Utilize HSQC and HMBC to resolve pyridine ring substitution patterns (e.g., distinguishing C-2 vs. C-4 sulfonylation) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <2 ppm error (e.g., ESI+ mode, m/z calc. 437.1221) .
- X-ray Crystallography : Resolve ambiguous NOEs in crowded aromatic regions (e.g., benzenesulfonyl vs. ethoxyphenyl spatial orientation) .
How can computational methods guide the design of analogs with improved metabolic stability?
Answer:
- Lipophilicity Optimization : Calculate logP values (e.g., using MarvinSuite) to balance solubility and membrane permeability. The trifluoromethyl group in related compounds increases metabolic stability by reducing CYP450 interactions .
- Docking Studies : Model interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict oxidation hotspots. Replace labile methoxy groups with deuterated or halogenated moieties .
- MD Simulations : Assess conformational flexibility of the benzenesulfonyl group to minimize off-target binding .
What methodologies are suitable for evaluating hydrolytic stability under physiological conditions?
Answer:
- pH-Varied Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via UPLC-MS/MS over 24–72 hours .
- Hydrolysis Product Identification : Isolate degradation products using preparative TLC (silica gel, CH₂Cl₂:MeOH 9:1) and characterize via ¹H-NMR .
- Kinetic Analysis : Fit data to a first-order model to calculate half-life (t₁/₂). The ethoxyphenyl group may confer resistance to acidic hydrolysis compared to methoxy analogs .
How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Answer:
- Fragment Replacement : Synthesize analogs with modified sulfonyl (e.g., tosyl vs. mesyl) or ethoxy (e.g., isopropoxy, trifluoroethoxy) groups .
- Bioisosteric Substitution : Replace the pyridine ring with isoquinoline or thiazole cores to assess potency changes .
- 3D-QSAR Modeling : Align analogs using CoMFA/CoMSIA to correlate steric/electronic features with activity .
Validation : Test top analogs in in vivo PK/PD models (e.g., rodent xenografts) to confirm SAR predictions .
What are the best practices for addressing low solubility in aqueous assay buffers?
Answer:
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations (e.g., 2-hydroxypropyl-β-cyclodextrin) .
- Salt Formation : Screen counterions (e.g., HCl, sodium) to improve crystallinity and solubility .
- Nanoformulation : Prepare liposomal or PEGylated nanoparticles for in vivo applications .
Characterization : Determine solubility via shake-flask method with UV-Vis quantification (λmax ~270 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
